6,7-Dimethoxy-2-(6-methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-(6-methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with methoxy groups at the 6 and 7 positions and a 6-methylpyrazin-2-yl group at the 2 position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(6-methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst to introduce methoxy groups at the 6 and 7 positions.
Attachment of the Pyrazinyl Group: The final step involves the coupling of the 6-methylpyrazin-2-yl group to the tetrahydroisoquinoline core, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(6-methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
6,7-Dimethoxy-2-(6-methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(6-methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrazinyl group.
2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups.
6,7-Dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline: Substitutes the pyrazinyl group with a phenyl group.
Uniqueness
6,7-Dimethoxy-2-(6-methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and pyrazinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(6-methylpyrazin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H19N3O2/c1-11-8-17-9-16(18-11)19-5-4-12-6-14(20-2)15(21-3)7-13(12)10-19/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
OQMOXUCTSXPPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
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